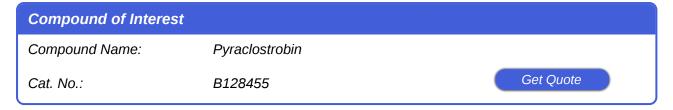


Pyraclostrobin: A Comparative Guide to its Human Health Risk Assessment

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profile of **pyraclostrobin**, a widely used strobilurin fungicide, with several alternative fungicides. The information is intended to support human health risk assessments by presenting key experimental data, detailed methodologies, and visual representations of critical biological pathways and assessment workflows.

Executive Summary

Pyraclostrobin is a broad-spectrum fungicide that acts by inhibiting mitochondrial respiration in fungi.[1][2] While effective in agriculture, its potential impact on human health is a subject of ongoing research and regulatory evaluation. This guide compares the toxicity of **pyraclostrobin** with other commonly used fungicides: azoxystrobin (another strobilurin), boscalid (a succinate dehydrogenase inhibitor), and the multi-site inhibitors mancozeb and chlorothalonil. The data presented is compiled from various toxicological studies to provide a basis for informed risk assessment and the development of safer alternatives.

Comparative Toxicological Data

The following tables summarize the acute, subchronic, chronic, developmental, and reproductive toxicity data for **pyraclostrobin** and its selected alternatives. The data is primarily derived from studies on mammalian models (rats, rabbits, and mice) and is presented to facilitate a direct comparison of their toxic potential.



Table 1: Acute Toxicity

Fungicide	Oral LD50 (rat, mg/kg)	Dermal LD50 (rat, mg/kg)	Inhalation LC50 (rat, mg/L)
Pyraclostrobin	>5000[3]	>2000[3]	0.31 - 1.07[3]
Azoxystrobin	>5000[4]	>4000[4]	>4.0[4]
Boscalid	>5000[5][6]	>2000[5][6]	>6.7[5][6]
Mancozeb	>5000[2]	>10,000[2]	>5.14[7]
Chlorothalonil	>10,000[1]	>10,000[1]	0.1[1]

Table 2: Subchronic and Chronic Toxicity (No-Observed-

Adverse-Effect Level - NOAEL)

Fungicide	Subchronic Oral NOAEL (rat, mg/kg/day)	Chronic Oral NOAEL (rat, mg/kg/day)
Pyraclostrobin	8.2 (90-day)[3]	9 (2-year)[3]
Azoxystrobin	18.2 (90-day)[8]	18.2 (2-year)[9]
Boscalid	10 (90-day)[10]	4.4 (2-year)[5]
Mancozeb	50 (90-day)[2]	Not explicitly found
Chlorothalonil	1.8 (90-day)[11]	1.8 (2-year)[11]

Table 3: Developmental and Reproductive Toxicity (No-Observed-Adverse-Effect Level - NOAEL)



Fungicide	Developmental Toxicity NOAEL (rat, mg/kg/day)	Developmental Toxicity NOAEL (rabbit, mg/kg/day)	Reproductive Toxicity NOAEL (rat, mg/kg/day)
Pyraclostrobin	25[3]	5[12]	33[13]
Azoxystrobin	100[8]	150[9]	32.3[8]
Boscalid	1000[10]	300[14]	1034[10]
Mancozeb	50[2]	Not explicitly found	50[2]
Chlorothalonil	100[11]	10[11]	8[11]

Experimental Protocols

Detailed methodologies are crucial for the critical evaluation of toxicological data. Below are representative experimental protocols for key toxicity studies, based on OECD guidelines and published research.

Chronic Toxicity/Carcinogenicity Study (Based on OECD Guideline 452 & 453)[15][16]

- Test Species: Wistar rats (or other appropriate rodent strain).
- Animal Model: Young, healthy animals, approximately 6-8 weeks old at the start of the study.
 Equal numbers of males and females per group (typically 50/sex/group).
- Housing: Animals are housed individually or in small groups in environmentally controlled conditions (temperature, humidity, light/dark cycle).
- Diet and Dosing: The test substance is administered in the diet at a minimum of three dose levels plus a control group. The highest dose should induce minimal toxicity without significantly altering lifespan. The lowest dose should not produce any observable toxic effects. Dosing is continuous for 24 months.
- Observations:
 - o Clinical Signs: Daily observation for signs of toxicity.



- Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.
- Hematology and Clinical Chemistry: Blood samples are collected at 6, 12, 18, and 24 months for analysis of key parameters.
- Ophthalmology: Examinations are performed prior to the study and at termination.
- Pathology:
 - Gross Necropsy: All animals (including those that die or are euthanized) undergo a full necropsy.
 - Organ Weights: Weights of major organs are recorded.
 - Histopathology: A comprehensive set of tissues from all animals in the control and highdose groups are examined microscopically. Tissues from intermediate and low-dose groups showing treatment-related changes are also examined.

Developmental Toxicity Study (Based on OECD Guideline 414)[17][18]

- Test Species: Pregnant female rats or rabbits.
- Animal Model: Mated female animals are used.
- Dosing: The test substance is administered daily by gavage during the period of major organogenesis (e.g., gestation days 6-15 for rats, 6-18 for rabbits). At least three dose levels and a control group are used.
- Maternal Observations:
 - Clinical Signs: Observed daily.
 - Body Weight and Food Consumption: Monitored throughout gestation.
- Fetal Examination:



- Near the end of gestation (e.g., day 20 for rats, day 29 for rabbits), females are euthanized.
- The uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses.
- Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.

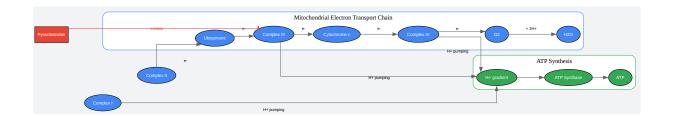
Two-Generation Reproductive Toxicity Study (Based on OECD Guideline 416)

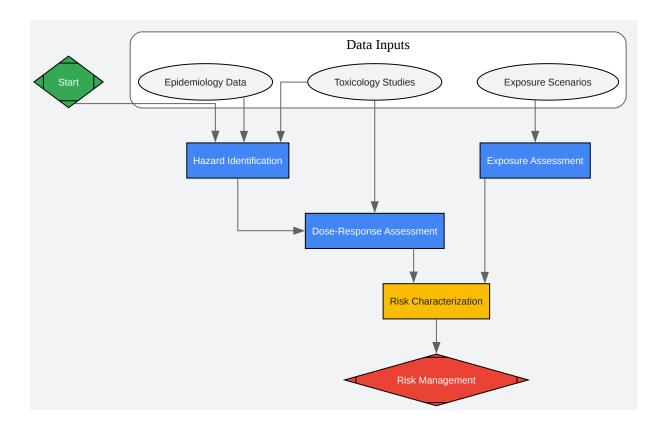
- Test Species: Rats.
- Study Design: The test substance is administered to parental (F0) animals before mating, during mating, gestation, and lactation. The offspring (F1 generation) are then selected and also administered the test substance through to the production of the F2 generation.
- Endpoints Evaluated:
 - Parental Animals: Mating performance, fertility, gestation length, parturition, and lactation.
 - Offspring: Viability, body weight, sex ratio, and developmental landmarks (e.g., anogenital distance, nipple retention).
- Pathology: Gross necropsy and histopathology of reproductive organs are performed on parental and selected offspring.

Mandatory Visualizations

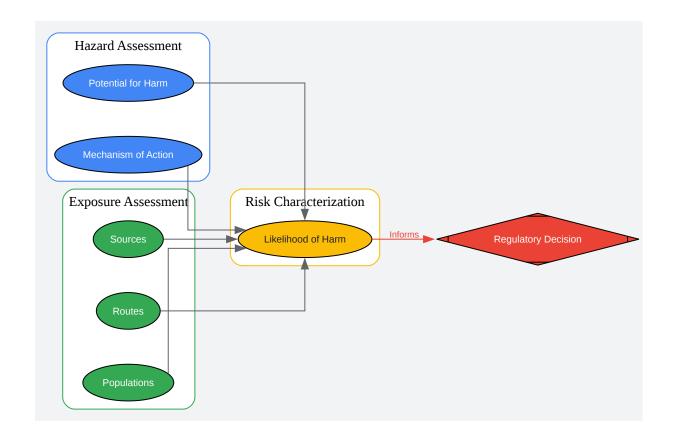
The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to the human health risk assessment of **pyraclostrobin**.











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